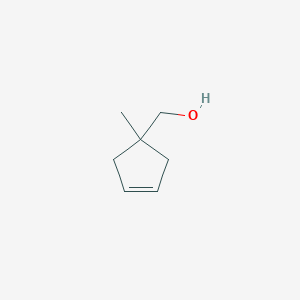

(1-Methylcyclopent-3-enyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methylcyclopent-3-enyl)methanol” is a chemical compound with the CAS Number: 175911-71-4 . It has a molecular weight of 112.17 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “(1-Methylcyclopent-3-enyl)methanol” is 1S/C7H12O/c1-7(6-8)4-2-3-5-7/h2-3,8H,4-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(1-Methylcyclopent-3-enyl)methanol” is a liquid at room temperature . It has a molecular weight of 112.17 . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional experimental data.Scientific Research Applications

Methanol as a Hydrogen Source and C1 Synthon

Methanol serves as a potential hydrogen source and C1 synthon, finding applications in chemical synthesis and energy technologies. It is effectively utilized in organic synthesis, highlighting its importance in scientific research. For example, a clean and cost-competitive method uses methanol as both a C1 synthon and H2 source for selective N-methylation of amines employing RuCl3.xH2O as a catalyst. This method facilitates the synthesis of pharmaceutical agents like venlafaxine and imipramine via late-stage functionalization, demonstrating methanol's synthetic value (Sarki et al., 2021).

Methanol in Industrial Biotechnology

Methanol is a key building block in the chemical industry, used in producing complex chemical structures like acetic acid, methyl tertiary butyl ether, and methylamine. Its conversion from CO2 offers a method for reducing CO2 emissions, making it a promising energy carrier for hydrogen storage. Methanol's role in the production of dimethyl ether (DME), hydrogen, and its use in direct methanol fuel cells (DMFC) are highlighted as future-oriented applications (Dalena et al., 2018).

Methanol in Methylotrophic Bacteria and Chemical Engineering

Methylotrophic bacteria's potential for developing bioprocesses based on methanol as an alternative carbon source is significant. The genetic engineering of such bacteria expands the possibilities for producing fine and bulk chemicals, emphasizing methanol's role in sustainable biotechnology (Schrader et al., 2009).

Methanol as a Catalyst in Chemical Reactions

Methanol is also involved in catalytic reactions, such as the iron-catalyzed methylation using a borrowing hydrogen approach. This showcases methanol's utility as a C1 building block in synthesizing various organic compounds, including ketones, indoles, and amines, further underlining its versatility in chemical synthesis (Polidano et al., 2018).

properties

IUPAC Name |

(1-methylcyclopent-3-en-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h2-3,8H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEREFGMJHLAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylcyclopent-3-enyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915620.png)

![(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+)](/img/structure/B2915622.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)

![3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2915628.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2915629.png)

![3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2915630.png)

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2915633.png)